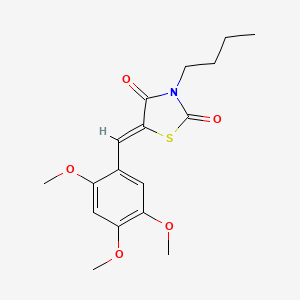![molecular formula C17H14N2O6 B4540161 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE](/img/structure/B4540161.png)
2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
Overview
Description
2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE is a complex organic compound with a molecular formula of C17H14N2O6 . This compound features a unique structure that combines a furan ring and an indole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the furan and indole derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acetic anhydride, amines, and various catalysts to facilitate the coupling process . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets. The indole ring can bind to various receptors, influencing biological pathways and exerting its effects. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, leading to its observed biological activities .
Comparison with Similar Compounds
Similar compounds include other indole and furan derivatives, such as:
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetamide: Known for its cytotoxic properties.
2-(5-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: Exhibits similar chemical reactivity but with different biological activities.
The uniqueness of 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE lies in its combined furan and indole structure, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c20-14(18-8-11-4-3-7-24-11)10-25-15(21)9-19-13-6-2-1-5-12(13)16(22)17(19)23/h1-7H,8-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIRLLGJLICKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)OCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4540084.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4540087.png)
![7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B4540092.png)
![2-(4-fluorophenyl)-4-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4540098.png)
![3-methoxy-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide](/img/structure/B4540102.png)

![2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]amino}-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4540132.png)
![2-(benzylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4540137.png)
![4-({1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)morpholine](/img/structure/B4540157.png)
![N-(2,6-dimethylphenyl)-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4540172.png)
![3-[(2-chloro-4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4540180.png)
![(5E)-3-(4-methoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B4540184.png)
![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4540187.png)
![1'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4540194.png)
